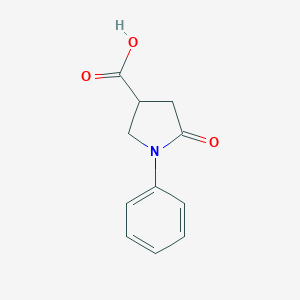

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTSPNBSVDWGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371840 | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-86-2 | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid CAS number 39629-86-2.

An In-Depth Technical Guide on 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified by CAS number 39629-86-2, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1] Its rigid pyrrolidinone core provides a unique and conformationally constrained scaffold that is instrumental in the design of targeted therapeutic agents. This guide offers a comprehensive technical overview, detailing its chemical and physical properties, established synthesis methodologies, and diverse applications, particularly in the development of novel pharmaceuticals. We will explore its role in the creation of compounds with potential antibacterial and anticancer activities, underscoring its significance as a versatile intermediate in organic synthesis.

PART 1: Core Compound Profile

Chemical Identity and Properties

| Property | Value |

| CAS Number | 39629-86-2 |

| Molecular Formula | C₁₁H₁₁NO₃[2][3] |

| Molecular Weight | 205.21 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid |

| Physical Form | Solid[2] |

| Purity | Typically ≥98%[2] |

| Storage | Sealed in a dry environment at room temperature[2] |

Spectroscopic Data

-

InChI Key: GHTSPNBSVDWGED-UHFFFAOYSA-N[2]

PART 2: Synthesis and Methodologies

The synthesis of this compound and its derivatives is a well-established process, often commencing from itaconic acid. The general approach involves the reaction of an amine with itaconic acid, leading to the formation of the pyrrolidinone ring structure.

General Synthesis from Itaconic Acid

A common and straightforward method for synthesizing the pyrrolidinone scaffold involves the condensation of an appropriate amine with itaconic acid.[4][5] For instance, reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[5][6] This foundational molecule can then undergo further modifications.[5][6]

A parallel solution-phase synthesis approach has also been successfully employed to create a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, starting from itaconic acid.[7] This highlights the adaptability of the core synthesis for combinatorial chemistry applications.

Caption: Therapeutic applications of the scaffold.

PART 4: Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2] Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2]

PART 5: Conclusion

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the ease with which it can be derivatized make it an attractive starting point for the development of new chemical entities with a wide range of biological activities. The demonstrated success in generating potent antibacterial and anticancer agents from this core structure solidifies its importance for researchers, scientists, and drug development professionals. Future exploration of this scaffold is likely to yield further breakthroughs in the quest for novel therapeutics.

References

-

Urh, I., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 23(1), 103. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel this compound Analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5015. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(7), 834. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]

-

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Gante, J. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(10), 1710-1721. Available from: [Link]

-

Hubbard, R. E. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1151-1163. Available from: [Link]

-

Gonzalez-Diaz, H., et al. (2008). Applications of 2D descriptors in drug design: a DRAGON tale. Current Topics in Medicinal Chemistry, 8(18), 1628-1655. Available from: [Link]

-

Scott, J. S., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry, 14(12), 2359-2371. Available from: [Link]

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. This compound | 39629-86-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

molecular structure of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: Structure, Synthesis, and Application

Foreword

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Within this class, this compound stands out as a versatile and synthetically accessible building block. Its rigid, stereodefined structure and dual functional handles—a carboxylic acid and an amide within a lactam ring—make it an ideal starting point for the development of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, from fundamental physicochemical properties and synthesis to detailed protocols for structural elucidation and quality control, contextualized by its significance in contemporary drug discovery.

Core Molecular and Physicochemical Profile

This compound is a derivative of pyroglutamic acid, featuring a phenyl group substituted at the nitrogen atom of the pyrrolidinone ring. This substitution significantly influences the molecule's electronic properties, solubility, and biological interactions.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39629-86-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [3] |

| InChI Key | GHTSPNBSVDWGED-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥98% | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,-0.2!"]; C2 [label="C", pos="-0.8,-1.6!"]; C3 [label="C", pos="0.8,-1.6!"]; C4 [label="C", pos="1.2,-0.2!"]; O1 [label="O", pos="2.2,-0.2!"];

// Phenyl group C_Ph1 [label="C", pos="0,2!"]; C_Ph2 [label="C", pos="-1.2,2.7!"]; C_Ph3 [label="C", pos="-1.2,4.1!"]; C_Ph4 [label="C", pos="0,4.8!"]; C_Ph5 [label="C", pos="1.2,4.1!"]; C_Ph6 [label="C", pos="1.2,2.7!"];

// Carboxylic acid group C_COOH [label="C", pos="-2.6,-0.2!"]; O_COOH1 [label="O", pos="-3.3,0.6!"]; O_COOH2 [label="OH", pos="-3.3,-1!"];

// Define edges edge [color="#4285F4"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- O1 [penwidth=2];

// Phenyl group bonds N1 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1;

// Carboxylic acid bonds C1 -- C_COOH; C_COOH -- O_COOH1 [penwidth=2]; C_COOH -- O_COOH2;

// Add implicit hydrogens for clarity node [shape=none, label="H"]; H1[pos="-1.5, -2.2!"]; H2[pos="1.1, -2.2!"]; H3[pos="-1.9, 0.4!"]; H4[pos="1.5, -1.9!"];

// Invisible edges for hydrogens edge [style=invis]; C2 -- H1; C3 -- H2; C1 -- H3; C3 -- H4; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The most direct and common synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine, in this case, aniline.[4][5] This reaction proceeds through a tandem Michael addition and intramolecular cyclization (amidation).

Causality of Experimental Design:

-

Reactant Choice: Itaconic acid provides the four-carbon backbone and the two carboxylic acid functionalities necessary for the reaction. Aniline serves as the nucleophile and introduces the N-phenyl moiety.

-

Solvent-Free/High Temperature: The reaction is often performed neat (solvent-free) or in a high-boiling solvent at elevated temperatures (140–165 °C).[4] This provides the necessary activation energy to overcome the barrier for both the initial Michael addition and the subsequent dehydration/cyclization step to form the stable lactam ring.

-

Work-up: The resulting acid can often be purified by simple recrystallization, leveraging the crystalline nature of the product and its differential solubility in a given solvent system compared to residual starting materials.

Sources

- 1. This compound | 39629-86-2 [sigmaaldrich.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid literature review

An In-depth Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. Its rigid, five-membered lactam structure, combined with the synthetic accessibility of its carboxylic acid handle, makes it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of this molecule, detailing its primary synthetic routes, key chemical properties, and extensive pharmacological applications. We will explore its established roles in the development of antimicrobial and anticancer agents and discuss emerging applications in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Introduction to the 5-Oxo-pyrrolidine Scaffold

The Pyrrolidinone Core in Medicinal Chemistry

The 2-pyrrolidinone (or γ-lactam) ring is a structural feature present in numerous natural products and synthetic molecules, bestowing a unique combination of chemical stability and biological potential.[1] This five-membered heterocyclic core provides a rigid framework that can orient functional groups in a precise three-dimensional arrangement, facilitating specific interactions with biological targets. Its prevalence in pharmaceuticals underscores its importance as a "privileged scaffold" in drug design.

Significance of the 1-Phenyl and 3-Carboxylic Acid Motifs

The this compound molecule combines the foundational pyrrolidinone ring with two critical functional groups that drive its utility:

-

The N-Phenyl Group: The phenyl substituent at the 1-position provides a site for introducing aromatic interactions (such as π-π stacking or hydrophobic interactions) with protein targets. This group can be readily substituted to modulate the molecule's electronic properties, solubility, and metabolic stability.

-

The 3-Carboxylic Acid Group: This functional group is the primary synthetic handle for derivatization. It allows for the straightforward formation of amides, esters, and hydrazones, enabling the construction of large chemical libraries for structure-activity relationship (SAR) studies.[2][3] This versatility is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.

Overview of Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The scaffold has been most extensively explored for its potential as:

-

Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][4][5]

-

Anticancer Agents: Showing promising in vitro activity against various cancer cell lines, notably A549 lung cancer cells.[1][3]

-

Enzyme Inhibitors: Serving as a basis for inhibitors of critical enzymes in pathogens, such as M. tuberculosis.[4][6]

Synthesis of the Core Scaffold

The synthesis of this compound and its analogs is efficient and robust, primarily relying on two well-established methodologies.

Primary Synthetic Route: Condensation of Itaconic Acid

The most direct and widely used method for synthesizing the core scaffold is the condensation reaction between itaconic acid and an appropriate aniline derivative.[6][7][8] This reaction typically proceeds via a tandem Michael addition followed by an intramolecular cyclization/dehydration. The choice of solvent-free conditions at high temperatures or refluxing in water makes this an environmentally favorable and scalable approach.[1][8]

Comparative Analysis of Synthetic Routes

| Feature | Itaconic Acid Condensation | Asymmetric Michael Addition |

| Starting Materials | Itaconic acid, anilines | 4-Oxo-2-enoates, nitroalkanes |

| Key Advantage | High yield, scalability, low cost | High enantioselectivity, stereocontrol |

| Key Disadvantage | Typically produces a racemic mixture | Multi-step, requires chiral catalysts |

| Ideal Application | Bulk synthesis, initial library screening | Synthesis of specific stereoisomers, chiral drugs |

Physicochemical Properties and Derivatization

Key Structural Features and Reactivity

The this compound core possesses two primary sites for chemical modification: the carboxylic acid and the N-phenyl ring. The lactam ring is generally stable but can be opened under harsh hydrolytic conditions. The methylene group at the 4-position can also be a site for functionalization, for example, through Claisen-Schmidt reactions to form bischalcone derivatives. [9]

Common Derivatization Strategies

The versatility of the scaffold is most evident in the ease with which the carboxylic acid can be modified. This is the cornerstone of library synthesis for SAR exploration. [2]

-

Amide Bond Formation: The carboxylic acid is readily converted into a wide range of amides by coupling with various amines using standard peptide coupling reagents (e.g., EDC/HOBt) or by converting the acid to an acid chloride followed by reaction with an amine. [2][10]* Hydrazone Synthesis: The acid can be converted to its corresponding ester, which is then reacted with hydrazine hydrate to form a hydrazide. [1][3]This hydrazide is a key intermediate that can be condensed with various aldehydes and ketones to produce a diverse library of hydrazone derivatives, which have shown significant biological activity. [3][5]* Thiadiazole Formation: The hydrazide intermediate can also be cyclized with reagents like thiosemicarbazide to introduce heterocyclic rings such as thiadiazoles, further expanding the chemical space. [8]

Pharmacological Profile and Therapeutic Applications

Antimicrobial and Antibacterial Activity

A significant body of research has focused on the antibacterial properties of this scaffold. Derivatives have shown moderate to good activity against a panel of pathogens. [4]

-

Gram-Positive Bacteria: Strong inhibition has been reported against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. [4][5]Notably, certain hydrazone derivatives with a 5-nitrothiophene substituent have demonstrated potent activity against multidrug-resistant S. aureus (MRSA) strains. [1][3]* Gram-Negative Bacteria: Activity has also been confirmed against Pseudomonas aeruginosa and Escherichia coli. [4][5][9]* Biofilm Disruption: Beyond simple growth inhibition, some derivatives have shown an excellent ability to disrupt established biofilms of S. aureus and E. coli, a critical feature for treating persistent infections. [5]

Anticancer Potential

The scaffold has emerged as a promising platform for the development of novel anticancer agents. Numerous derivatives have been synthesized and screened for their in vitro cytotoxic effects. A recurring finding is the potent activity of specific hydrazone derivatives against the A549 human lung adenocarcinoma cell line. [1][3]Structure-activity relationship studies have indicated that the presence of nitro-substituted heterocyclic fragments (like 5-nitrothiophene) often enhances anticancer activity. [3]

Emerging Applications

The versatility of the this compound scaffold extends beyond antimicrobial and anticancer research.

-

Anti-inflammatory and Antioxidant Agents: Certain Claisen products and other derivatives have been evaluated for their ability to act as anti-inflammatory and antioxidant agents. [9][11]* Inhibitors of Mycobacterial Enzymes: The core structure has been used to design inhibitors against essential enzymes in Mycobacterium tuberculosis, such as Enoyl Acyl Carrier Protein Reductase (InhA), highlighting its potential in developing new anti-tuberculosis drugs. [4][6]* Scaffold for Factor XIa Inhibitors: While not a direct application of the core molecule itself, related heterocyclic carboxamides are being investigated as potent inhibitors of Factor XIa (FXIa), a key target for developing anticoagulants with a reduced risk of bleeding. [12][13]This suggests that the broader pyrrolidinone carboxamide class is relevant for targets in cardiovascular disease.

Conclusion and Future Directions

This compound is a privileged scaffold with a proven track record in drug discovery. Its straightforward and scalable synthesis, coupled with a synthetically versatile carboxylic acid handle, provides an ideal platform for generating diverse chemical libraries. The consistent discovery of potent antimicrobial and anticancer activities among its derivatives validates its continued exploration.

Future research should focus on the molecular optimization of existing lead compounds, particularly those active against drug-resistant pathogens. Exploring advanced synthetic methods to control stereochemistry could unlock new biological activities and improve target selectivity. Furthermore, applying this scaffold to a wider range of biological targets, such as those in cardiovascular and inflammatory diseases, represents a promising avenue for future drug development efforts.

References

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel this compound Analogs | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019, January 14). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Retrieved from [Link]

-

MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

-

ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, August 10). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(3-HYDROXY-PHENYL)-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid: From Foundational Synthesis to Modern Applications

This guide provides a comprehensive technical overview of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into its historical synthesis, physicochemical properties, modern preparative methodologies, and its role as a versatile building block in medicinal chemistry.

PART 1: Genesis of a Core Scaffold: Discovery and Historical Synthesis

The history of this compound is not marked by a singular moment of discovery but is rooted in the broader, systematic exploration of heterocyclic chemistry in the early 20th century. The pyrrolidone ring, a core component of this molecule, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

The foundational method for synthesizing 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction between itaconic acid and a primary amine. This reaction provides a direct and efficient route to the core structure. In the case of our topic molecule, the reaction proceeds via the nucleophilic addition of aniline to itaconic acid, followed by an intramolecular cyclization to form the stable five-membered lactam ring. While the exact first publication of this specific reaction is not prominently documented, the underlying chemistry has been well-established for many decades and represents the classical approach to this class of compounds.

The causality behind this experimental choice is elegant in its simplicity. Itaconic acid possesses two carboxylic acid groups and a reactive double bond. Aniline, a primary aromatic amine, acts as a potent nucleophile. The reaction leverages these intrinsic properties to orchestrate a tandem sequence of addition and condensation, efficiently constructing the desired heterocyclic system in a single key step.

Foundational Synthetic Protocol: The Itaconic Acid Route

This method remains a cornerstone for the gram-scale synthesis of the title compound due to its operational simplicity and the ready availability of the starting materials.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, itaconic acid and aniline are combined, typically in a 1:1 molar ratio. The reaction can be performed neat (solvent-free) or with a high-boiling solvent such as water or acetic acid to facilitate heat transfer.

-

Thermal Cyclization: The mixture is heated to a high temperature, generally between 140-160 °C. At this temperature, two key transformations occur:

-

Aza-Michael Addition: The nitrogen atom of aniline attacks the electrophilic double bond of itaconic acid.

-

Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes a condensation reaction with one of the carboxylic acid groups, eliminating a molecule of water to form the stable 5-oxopyrrolidine (lactam) ring.

-

-

Workup and Purification: After the reaction is complete (typically monitored by TLC), the mixture is cooled. The solid product often precipitates upon cooling. The crude product is then collected by filtration and purified by recrystallization, commonly from ethanol or water, to yield this compound as a crystalline solid.

This self-validating system requires minimal reagents and leverages fundamental reactivity principles to reliably produce the target scaffold.

Caption: Foundational synthesis via the itaconic acid and aniline reaction.

PART 2: Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's properties is critical for its application in research and development. This compound is a stable, solid compound under standard laboratory conditions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. The data below are representative of the expected spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum confirms the presence of all 11 protons in their distinct chemical environments. Key signals include multiplets for the aromatic protons of the phenyl ring (typically ~7.2-7.6 ppm), and a series of multiplets for the three diastereotopic protons on the pyrrolidine ring's carbon backbone, as well as a broad singlet for the carboxylic acid proton.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show 11 distinct signals corresponding to each carbon atom. Diagnostic peaks include the carbonyl carbons of the lactam and the carboxylic acid (typically >170 ppm) and the signals for the aromatic carbons of the phenyl group.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the key functional groups. A broad O-H stretch from the carboxylic acid is expected (~2500-3300 cm⁻¹), along with two sharp and strong C=O (carbonyl) stretching bands for the lactam and the carboxylic acid, typically found in the 1650-1750 cm⁻¹ region.[3]

PART 3: Modern Synthetic Strategies and Applications

While the classical itaconic acid synthesis is robust, modern medicinal chemistry often requires the construction of diverse molecular libraries. This has driven the development of more versatile synthetic approaches.

Contemporary Synthetic Workflow: Parallel Synthesis Approach

Modern drug discovery efforts frequently employ parallel synthesis to rapidly generate a library of related compounds for screening. The this compound core is an excellent starting point for such endeavors. A common workflow involves activating the carboxylic acid and then reacting it with a diverse set of amines to create a library of amides.

Step-by-Step Methodology for Amide Library Synthesis:

-

Acid Activation: The carboxylic acid of the core scaffold is converted into a more reactive species. A standard method is the formation of an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[2] Alternatively, peptide coupling reagents like HATU or HOBt/EDC can be used for milder conditions.

-

Amidation: The activated acid is then reacted with a library of primary or secondary amines. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the HCl generated.

-

Parallel Purification: The resulting amide products are often purified using high-throughput techniques such as preparative HPLC or automated column chromatography.

Sources

Unlocking Therapeutic Potential: A Technical Guide to 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid and its Emerging Targets

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Among these, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid represents a key pharmacophore with demonstrated therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of this core molecule, moving from broad biological activities to specific enzyme inhibition. We will delve into the scientific rationale for target selection, present detailed experimental protocols for target validation, and offer insights into the future trajectory of drug development efforts centered on this versatile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a privileged structure in drug discovery, gracing numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterparts, a critical feature for enhancing binding affinity and selectivity to biological targets.[2] The this compound core, a derivative of pyroglutamic acid, has been the subject of extensive synthetic efforts, yielding compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. While much of the existing research focuses on complex derivatives, this guide will illuminate the path to identifying and validating the direct molecular targets of the core scaffold, thereby providing a foundational understanding for future drug development.

Identified Therapeutic Target Classes

Based on the reported biological activities of this compound derivatives, several key classes of enzymes have emerged as high-potential therapeutic targets.

Matrix Metalloproteinases (MMPs): Key Regulators of the Extracellular Matrix

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Their dysregulation is implicated in a host of pathological conditions.

-

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B): These gelatinases are particularly crucial in cancer progression, where they facilitate tumor invasion, metastasis, and angiogenesis by degrading type IV collagen, a major component of the basement membrane.[2][4][5] Elevated levels of MMP-2 and MMP-9 are often associated with poor prognosis in various cancers, including colorectal and breast cancer.[2][6] Beyond oncology, MMP-2 and MMP-9 are implicated in inflammatory conditions like arthritis and cardiovascular diseases due to their role in tissue remodeling and immune cell migration.[7][8][9]

Therapeutic Rationale: The inhibition of MMP-2 and MMP-9 presents a compelling strategy for the treatment of metastatic cancers and inflammatory disorders.[4][10] Derivatives of this compound have demonstrated potent inhibitory activity against these enzymes, suggesting the core scaffold is a promising starting point for the development of novel MMP inhibitors.

Emerging and Secondary Targets

While MMPs represent the most prominently implicated target class, the broad bioactivity of pyrrolidine-based compounds suggests other enzymes may also be relevant.

-

Autotaxin (ATX): This secreted enzyme is the primary producer of lysophosphatidic acid (LPA), a signaling lipid involved in cell proliferation, migration, and survival.[11] The ATX-LPA signaling axis is a key player in inflammation, fibrosis, and cancer progression.[11]

-

α-Glucosidase and α-Amylase: These enzymes are critical for carbohydrate digestion and absorption. Their inhibition is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[12][13][14]

-

Mycobacterium tuberculosis Endonuclease VIII 2 (Nei2): This DNA base excision repair glycosylase is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16] Targeting this enzyme could offer a novel approach to combating this infectious disease.

Therapeutic Rationale: The diverse biological activities reported for pyrrolidine derivatives warrant a broader screening approach. Investigating the inhibitory potential of this compound against these emerging targets could unveil new therapeutic applications in metabolic diseases, inflammatory conditions, and infectious diseases.

Target Validation Workflow: From Hypothesis to Confirmation

A rigorous and systematic approach is essential for validating the interaction between this compound and its putative targets. The following workflow outlines the key experimental stages.

Caption: A streamlined workflow for the validation of therapeutic targets.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key enzymatic assays to evaluate the inhibitory activity of this compound.

Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition Assay

This protocol is adapted for a fluorogenic substrate-based assay, a common method for determining MMP activity.

Materials:

-

Recombinant human MMP-2 and MMP-9 (active form)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

APMA (p-Aminophenylmercuric acetate) for pro-MMP activation (if using zymogens)

-

This compound (test compound)

-

Known MMP inhibitor (e.g., 1,10-phenanthroline) as a positive control

-

DMSO (for compound dissolution)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the active MMP-2 or MMP-9 enzyme to the desired working concentration in cold assay buffer.

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted test compound or control solutions.

-

Add 20 µL of the diluted enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Autotaxin (ATX) Inhibition Assay

This protocol utilizes a colorimetric method for screening ATX inhibitors.[1][17]

Materials:

-

Recombinant human Autotaxin (ATX)

-

ATX substrate: bis-(p-nitrophenyl) phosphate (bis-pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂)

-

This compound (test compound)

-

Known ATX inhibitor (e.g., HA-155) as a positive control

-

DMSO

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer from a DMSO stock.

-

Assay Setup:

-

Add 10 µL of the diluted test compound or control solutions to the wells.

-

Add 70 µL of diluted ATX enzyme solution to all wells except the background control. Add 70 µL of assay buffer to the background control wells.

-

Mix and incubate for 10 minutes at 37°C.

-

-

Reaction Initiation: Add 20 µL of the ATX substrate (bis-pNPP) to all wells.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Measurement: Read the absorbance at 405-415 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the MMP assay.

α-Glucosidase Inhibition Assay

This protocol is based on the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).[18]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Acarbose as a positive control

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

96-well clear microplates

-

Microplate reader (405 nm)

Procedure:

-

Compound and Enzyme Premix: In the wells, mix 20 µL of the test compound dilutions with 20 µL of the α-glucosidase solution. Incubate for 5 minutes at 37°C.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Reaction Termination: Add 50 µL of sodium carbonate solution to stop the reaction.

-

Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

α-Amylase Inhibition Assay

This colorimetric assay measures the reduction in starch degradation by α-amylase.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (e.g., 1% in buffer)

-

Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

-

Dinitrosalicylic acid (DNS) color reagent

-

This compound (test compound)

-

Acarbose as a positive control

-

96-well clear microplates

-

Microplate reader (540 nm)

Procedure:

-

Premix: Mix 20 µL of the test compound dilutions with 20 µL of the α-amylase solution in test tubes. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add 20 µL of the starch solution to each tube and incubate for 15 minutes at 37°C.

-

Color Development: Add 40 µL of DNS color reagent to each tube and heat in a boiling water bath for 10 minutes.

-

Measurement: After cooling to room temperature, transfer 100 µL of the reaction mixture to a 96-well plate and measure the absorbance at 540 nm.

-

Data Analysis: A lower absorbance indicates higher enzyme inhibition. Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

For a clear comparison of the inhibitory potential of this compound against various targets, the results should be summarized in a tabular format.

| Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| MMP-2 | TBD | TBD |

| MMP-9 | TBD | TBD |

| Autotaxin | TBD | TBD |

| α-Glucosidase | TBD | TBD |

| α-Amylase | TBD | TBD |

| TBD: To be determined through experimental validation. |

The "Inhibition Type" (e.g., competitive, non-competitive, uncompetitive) can be determined through kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Signaling Pathways and Mechanistic Insights

Understanding the broader biological context of target inhibition is crucial. The following diagram illustrates the central role of MMP-2 and MMP-9 in cancer cell invasion and metastasis.

Caption: Inhibition of MMP-2/9 by this compound can block ECM degradation, a critical step in cancer metastasis.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutics. The evidence strongly suggests that Matrix Metalloproteinases, particularly MMP-2 and MMP-9, are primary targets for derivatives of this compound, with significant implications for anticancer and anti-inflammatory drug discovery. Furthermore, the potential for this scaffold to inhibit other enzymes like autotaxin and those involved in carbohydrate metabolism opens up exciting new avenues for research.

The next logical steps in the development of this compound class involve:

-

Systematic Screening: Conducting the enzymatic assays detailed in this guide to determine the inhibitory profile of the core this compound molecule.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for the identified targets.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer, inflammation, and metabolic diseases.

By following a rigorous, target-centric approach, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Rad, F. M., et al. (2024). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Potential of MMP-2 and MMP-9 Gelatinase Blockade as a Therapeutic Strategy in Fibrosarcoma Treatment: A Decadal Review. Retrieved from [Link]

-

MDPI. (2024). Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Retrieved from [Link]

-

MDPI. (2024). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. Retrieved from [Link]

-

Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Kessenbrock, K., et al. (2010). Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease. Physiological Reviews, 90(4), 1377-1421. [Link]

-

MDPI. (2024). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Matrix Metalloproteinase 2 (MMP-2): Structure, Function, and Clinical Significance. Retrieved from [Link]

-

PubMed. (2024). The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease. Retrieved from [Link]

-

PubMed. (2024). The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms. Retrieved from [Link]

-

PubMed. (2025). Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer. Retrieved from [Link]

-

MDPI. (n.d.). Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. Retrieved from [Link]

-

MDPI. (n.d.). The Expression Regulation and Biological Function of Autotaxin. Retrieved from [Link]

-

ResearchGate. (2025). Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Screening of α-amylase/trypsin inhibitor activity in wheat, spelt and einkorn by high-performance thin-layer chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications. Retrieved from [Link]

-

ResearchGate. (2023). EFFECT of α-GLUCOSIDASE and α-AMYLASE ENZYMES on DIABETES. Retrieved from [Link]

-

PubMed. (2022). Mycobacterium tuberculosis Endonuclease VIII 2 (Nei2) forms a prereplicative BER complex with DnaN: Identification, characterization, and disruption of complex formation. Retrieved from [Link]

-

PubMed. (2024). Autotaxin-Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications. Retrieved from [Link]

-

PubMed. (2006). Matrix metalloproteinase-9 and autoimmune diseases. Retrieved from [Link]

-

ResearchGate. (2021). Mycobacterium tuberculosis Endonuclease VIII 2 (Nei2) forms a pre-replicative BER complex with DnaN: Identification, characterization, and disruption of complex formation. Retrieved from [Link]

-

ResearchGate. (2025). Management of Diabetes Mellitus: The Role of Alpha-Amylase and Alpha-Glucosidase Enzymes. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Therapeutic potential of autotaxin/lysophospholipase d inhibitors. Retrieved from [Link]

-

QuickZyme Biosciences. (n.d.). QuickZyme Human MMP-2 activity assay. Retrieved from [Link]

-

ResearchGate. (2025). Role of α-Amylase and α-Glucosidase (Key Enzymes Linked to Type 2 Diabetes) Activities in the Management/Prevention of Diabetes Mellitus. Retrieved from [Link]

-

Elabscience. (n.d.). Alpha-Amylase Inhibitor Screening Kit (E-BC-D018). Retrieved from [Link]

-

PubMed. (2017). α-Glucosidase and α-amylase inhibitors from seed oil: A review of liposoluble substance to treat diabetes. Retrieved from [Link]

-

Assay Genie. (n.d.). alpha-Amylase Inhibitor Screening Kit (BA0257). Retrieved from [Link]

-

MDPI. (n.d.). Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. Retrieved from [Link]

-

QuickZyme Biosciences. (n.d.). Manual-QuickZyme-mouse-MMP-2-activity-assay-June-2012-1.pdf. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiFluo™ α-Amylase Inhibitor Screening Kit. Retrieved from [Link]

-

MilliporeSigma. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003. Retrieved from [Link]

-

BioVision. (n.d.). α-Amylase Inhibitor Screening Kit. Retrieved from [Link]

-

PubMed Central. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from [Link]

-

Elabscience. (n.d.). Rat MMP-2(Matrix Metalloproteinase 2) ELISA Kit. Retrieved from [Link]

-

PubMed. (n.d.). Heterocyclic Compounds: Effective α-Amylase and α-Glucosidase Inhibitors. Retrieved from [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Matrix Metalloproteinase 2 (MMP2). Retrieved from [Link]

-

SpringerLink. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. Retrieved from [Link]

-

ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. elisakits.co.uk [elisakits.co.uk]

- 4. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of inhibitors of gelatinases MMP-2 and MMP-9 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Matrix metalloproteinase-9 and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. α-Glucosidase and α-amylase inhibitors from seed oil: A review of liposoluble substance to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mycobacterium tuberculosis Endonuclease VIII 2 (Nei2) forms a prereplicative BER complex with DnaN: Identification, characterization, and disruption of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. In vitro α-glucosidase inhibitory assay [protocols.io]

The 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid Scaffold: A Versatile Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The five-membered pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its ability to confer favorable physicochemical and biological properties.[1] This guide provides an in-depth technical exploration of a specific, highly versatile derivative: 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. We will dissect its synthesis, the strategic derivatization into potent analogs, key structure-activity relationships (SAR), and its demonstrated efficacy across multiple therapeutic areas, including infectious diseases, oncology, and neurology. This document serves as a practical resource for researchers aiming to leverage this scaffold in their drug discovery programs, offering detailed experimental protocols and field-proven insights into its application.

The Pyrrolidinone Core: A Foundation for Bioactivity

The pyrrolidinone (or pyroglutamic acid) nucleus is a five-membered lactam that offers a unique combination of chemical stability and structural versatility.[2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for specific, high-affinity interactions with biological targets.[3][4] Unlike planar aromatic systems, the pyrrolidinone ring's "pseudorotation" allows its substituents to adopt diverse spatial orientations, profoundly influencing the molecule's biological profile and binding modes with enantioselective proteins.[1][3][4]

The this compound framework builds upon this foundation by incorporating three key functionalization points:

-

N1-Phenyl Group: Allows for tuning of lipophilicity, aromatic interactions (π-π stacking), and introduction of various substituents to probe specific binding pockets.

-

C3-Carboxylic Acid: Provides a crucial handle for forming esters, amides, and hydrazones, enabling the introduction of diverse chemical moieties to modulate activity and pharmacokinetic properties.

-

C4-Methylene Group: Offers a site for alkylation and condensation reactions, allowing for the introduction of additional substituents to enhance potency and selectivity.[5][6]

This multi-point functionalization capability makes the scaffold an ideal starting point for constructing large, diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold and its Analogs

The synthetic accessibility of this scaffold is a key advantage for its widespread use. The core structure and its derivatives can be constructed through robust and scalable chemical reactions.

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

The most common and efficient method for synthesizing the core scaffold is the Michael addition of an amine to itaconic acid, followed by an intramolecular cyclization.[7] This one-pot reaction is typically performed by heating the reactants, often without a solvent or in a high-boiling point solvent like water.

A representative protocol involves the reaction of a substituted aniline with itaconic acid.[8][9] For example, 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid can be prepared by refluxing 4-aminoacetanilide with itaconic acid in water for several hours.[9] The product often precipitates upon cooling and can be purified by recrystallization or by dissolving in a basic solution followed by acidification to precipitate the pure acid.[9]

Key Derivatization Strategies

The true power of this scaffold lies in its amenability to further modification. The carboxylic acid at the C3 position is the most frequently utilized handle for creating diverse analogs.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol (methanol, ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid.[10][11]

-

Hydrazide and Hydrazone Formation: A common and highly effective strategy for generating potent bioactive agents involves converting the ester to a hydrazide using hydrazine monohydrate.[10] This hydrazide intermediate is a versatile building block that can be subsequently condensed with a wide array of aromatic and heterocyclic aldehydes to form a library of hydrazone derivatives.[10][12][13] This approach has yielded compounds with significant antibacterial, antifungal, and anticancer activities.[10][12]

-

Amidation: The carboxylic acid can be activated and coupled with various amines to form amides. This was demonstrated in a parallel synthesis approach where the core acid was activated with bis(pentafluorophenyl) carbonate (BPC) and reacted with a series of aliphatic amines to produce a library of pyrimidine-carboxamides.[14]

-

Heterocycle Formation: The core scaffold can be used to build more complex heterocyclic systems. For instance, the carboxylic acid and hydrazide derivatives have been used to synthesize compounds bearing 1,3,4-thiadiazole, benzimidazole, and other azole moieties.[8][12][15]

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a remarkable breadth of biological activities, establishing them as promising scaffolds for multiple therapeutic indications.

Antibacterial and Antifungal Activity

A significant body of research highlights the potential of this scaffold in combating infectious diseases, including those caused by multidrug-resistant pathogens.

-

Gram-Positive Activity: Hydrazone derivatives have shown particularly strong activity against Gram-positive bacteria. One study found a hydrazone with a benzylidene moiety exhibited very strong inhibition of Staphylococcus aureus (MIC = 3.9 µg/mL), which was superior to the control drug cefuroxime (MIC = 7.8 µg/mL).[12] Another derivative, a 5-fluorobenzimidazole, was four-fold more potent than clindamycin against methicillin-resistant S. aureus (MRSA).[10]

-

Broad-Spectrum Potential: A hydrazone bearing a 5-nitrothien-2-yl fragment demonstrated potent activity, surpassing cefuroxime against nearly all tested strains, including Gram-positive (S. aureus, L. monocytogenes, B. cereus) and Gram-negative (E. coli) bacteria.[12] This compound also showed excellent results in disrupting established S. aureus and E. coli biofilms.[12]

-

Antifungal Efficacy: L-pyroglutamic acid esters have shown significant antifungal activity against the plant pathogen Phytophthora infestans.[16] More clinically relevant, a hydrazone with a 5-nitrothien-2-yl moiety showed promising activity (MIC = 16 µg/mL) against three multidrug-resistant isolates of the emerging fungal pathogen Candida auris.[10]

Anticancer Activity

The scaffold has also been explored for its antiproliferative effects against various human cancer cell lines.

-

A study evaluating a series of derivatives against A549 human lung adenocarcinoma cells found that several compounds exerted potent anticancer activity.[9] A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest activity in this model.[10]

-

Stereoselective synthesis of pyroglutamate analogs has yielded compounds that were evaluated for their anti-cancer and enzyme proteasome inhibition activity.[17]

Neuroprotective and CNS Activity

The parent pyroglutamic acid scaffold is known to have nootropic (cognition-enhancing) properties and has been shown to improve age-associated memory impairment.[18][19] Derivatives have been investigated for a range of CNS-related activities.

-

Anticonvulsant Effects: Pyroglutamic acid and its derivatives have been shown to protect against glutamate-induced seizures in mice, suggesting they may act as antagonists of excitatory amino acid receptors.[20]

-

Neuroprotection: A newly synthesized amide of pyroglutamic acid with memantine demonstrated a neuroprotective effect against glutamate-induced neurotoxicity in cell models of Alzheimer's disease.[21] The compound showed an anti-apoptotic effect by reducing caspase-3 activity.[21]

-

Enzyme Inhibition: Fully substituted 5-oxopyrrolidines derived from this core have been identified as BACE-1 inhibitors with sub-micromolar activity, a key target in Alzheimer's disease research.[22][23]

Anti-inflammatory Activity

Certain analogs have displayed anti-inflammatory properties. L-pyroglutamic acid derivatives have been shown to inhibit LPS-induced nitric oxide (NO) production in BV-2 microglial cells, a common assay for anti-inflammatory potential.[16][24] Another series of derivatives were synthesized and screened for activity against matrix metalloproteinases (MMP-2 and MMP-9), with several compounds showing promising results.[25]

Structure-Activity Relationships (SAR)

Systematic modification of the scaffold has provided valuable insights into the structural requirements for various biological activities.

| Modification Site | Substituent/Modification | Effect on Activity | Target/Assay | Reference |

| C3-Hydrazone | 5-Nitrothiophene | Increased antibacterial & antifungal activity | S. aureus, E. coli, C. auris | [10][12] |

| C3-Hydrazone | Benzylidene | Strong inhibition of S. aureus | S. aureus | [12] |

| N1-Phenyl Ring | 3,5-Dichloro-2-hydroxyphenyl | Increased anticancer & antibacterial activity | A549 cells, MRSA | [10] |

| C3-Derivative | 5-Fluorobenzimidazole | Potent activity against MRSA | MRSA | [10] |

| Core Structure | L-pyroglutamic acid esters | Significant antifungal activity | P. infestans | [16] |

Key SAR Insights:

-

The Hydrazone Moiety is Critical: The C=N-NH-C=O linkage is a highly effective pharmacophore. Its activity is profoundly influenced by the nature of the aldehyde used in its synthesis.

-

Electron-Withdrawing Groups Enhance Potency: The presence of nitro groups (e.g., 5-nitrothiophene, 5-nitrofuran) on the hydrazone moiety consistently leads to superior antimicrobial and antifungal activity.[10][12]

-

Halogenation of the N-Phenyl Ring: Adding chloro substituents to the N1-phenyl ring (e.g., 3,5-dichloro-2-hydroxyphenyl) appears to be a favorable strategy for enhancing both antibacterial and anticancer efficacy.[10]

Experimental Protocols

The following protocols are provided as validated, step-by-step guides for key syntheses and assays described in this document.

Protocol: Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Core Scaffold)

Based on the methodology described by Kosyan et al.[11][13]

-

Reactant Preparation: In a 250 mL round-bottom flask, combine 2-amino-4-methylphenol (0.1 mol) and itaconic acid (0.1 mol).

-

Reaction: Add 100 mL of water to the flask to create a slurry.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The ¹H NMR spectrum should show characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, NCH₂) between 2.5 and 3.9 ppm, and the ¹³C NMR will show a carboxylic acid carbon peak around 174 ppm.[11][13]

Protocol: Synthesis of a Hydrazone Derivative (General Procedure)

Based on the methodology described by Mickevičius et al.[10][12]

-

Esterification & Hydrazide Formation: First, convert the synthesized carboxylic acid from Protocol 5.1 to its methyl ester using methanol and catalytic H₂SO₄. Then, reflux the resulting ester with an excess of hydrazine monohydrate in propan-2-ol or ethanol for 6-8 hours to form the corresponding carbohydrazide.

-

Condensation Reaction: In a 100 mL round-bottom flask, dissolve the synthesized hydrazide (10 mmol) in 40 mL of propan-2-ol.

-

Aldehyde Addition: Add the desired aromatic or heterocyclic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) (10 mmol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold propan-2-ol, and recrystallize from a suitable solvent (e.g., dioxane or ethanol) to yield the pure hydrazone.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on appropriate agar. Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection.

Conclusion and Future Perspectives

The this compound scaffold represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to yield analogs with potent and diverse biological activities, ensures its continued relevance in medicinal chemistry. The extensive research into its antibacterial, anticancer, and neuroprotective properties provides a solid foundation for future drug development efforts.

Future work should focus on:

-

Exploring Novel Substitution Patterns: Systematically exploring a wider range of substituents on both the N-phenyl ring and at the C4 position to further refine SAR models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which the most potent compounds exert their biological effects.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, moving them closer to clinical candidacy.

-

Stereoselective Synthesis: Developing more asymmetric syntheses to evaluate the biological activities of individual enantiomers, as stereochemistry is often critical for target engagement.[3][4]

By leveraging the insights and protocols detailed in this guide, researchers are well-equipped to unlock the full potential of this versatile and powerful chemical scaffold.

References

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel this compound Analogs. Retrieved from [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved from [Link]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

Gang, L., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Retrieved from [Link]

-

Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Retrieved from [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

-

Stefanucci, A., Novellino, E., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. Retrieved from [Link]

-

Mickevičius, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Retrieved from [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

Beani, L., et al. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]

-

Baldini, L., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). Newly Synthesized Pyroglutamate Amide and its Neuroprotective Effect Against Neurotoxicity Induced Cell Death in Alzheimer's Disease. Retrieved from [Link]

-

Grioli, S., et al. (1990). Pyroglutamic acid improves the age associated memory impairment. PubMed. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]